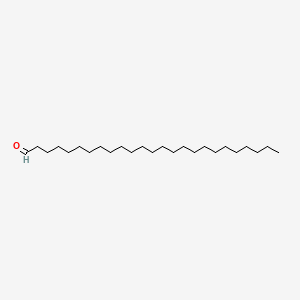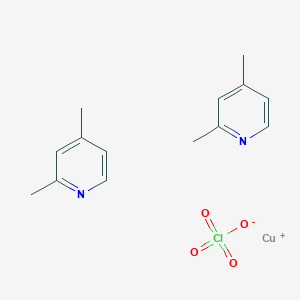
Copper(1+);2,4-dimethylpyridine;perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+);2,4-dimethylpyridine;perchlorate is a coordination compound consisting of a copper ion in the +1 oxidation state, coordinated with two molecules of 2,4-dimethylpyridine and one perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+);2,4-dimethylpyridine;perchlorate typically involves the reaction of copper(I) salts with 2,4-dimethylpyridine in the presence of perchlorate anions. One common method is to dissolve copper(I) perchlorate in an oxygen-free acetonitrile solution and then add 2,4-dimethylpyridine. The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) ion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include using larger reaction vessels, maintaining an inert atmosphere, and ensuring the purity of the reactants to achieve a high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Copper(1+);2,4-dimethylpyridine;perchlorate can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Ligand Substitution: The 2,4-dimethylpyridine ligands can be replaced by other ligands in the presence of suitable reagents.
Coordination Reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as oxygen or hydrogen peroxide, can oxidize copper(I) to copper(II).
Substitution Reagents: Various nitrogen or phosphorus-based ligands can replace 2,4-dimethylpyridine under appropriate conditions.
Coordination Reagents: Other metal salts or ligands can coordinate with the copper ion.
Major Products
Oxidation: Copper(II) complexes.
Substitution: New coordination compounds with different ligands.
Coordination: Mixed-metal or mixed-ligand complexes.
Scientific Research Applications
Copper(1+);2,4-dimethylpyridine;perchlorate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other copper complexes and as a catalyst in organic reactions.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic or magnetic properties.
Biology and Medicine: Studied for its potential biological activity and as a model compound for understanding copper’s role in biological systems.
Mechanism of Action
The mechanism by which Copper(1+);2,4-dimethylpyridine;perchlorate exerts its effects involves the coordination of the copper ion with the 2,4-dimethylpyridine ligands and the perchlorate anion. This coordination stabilizes the copper(I) oxidation state and influences the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions or applications being studied.
Comparison with Similar Compounds
Similar Compounds
Copper(1+);2,6-dimethylpyridine;perchlorate: Similar structure but with 2,6-dimethylpyridine instead of 2,4-dimethylpyridine.
Silver(1+);2,4-dimethylpyridine;perchlorate: Similar coordination environment but with silver instead of copper.
Uniqueness
Copper(1+);2,4-dimethylpyridine;perchlorate is unique due to the specific steric and electronic properties imparted by the 2,4-dimethylpyridine ligands.
Properties
CAS No. |
54360-46-2 |
|---|---|
Molecular Formula |
C14H18ClCuN2O4 |
Molecular Weight |
377.30 g/mol |
IUPAC Name |
copper(1+);2,4-dimethylpyridine;perchlorate |
InChI |
InChI=1S/2C7H9N.ClHO4.Cu/c2*1-6-3-4-8-7(2)5-6;2-1(3,4)5;/h2*3-5H,1-2H3;(H,2,3,4,5);/q;;;+1/p-1 |
InChI Key |
SBDVGJHBVYRZGL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.[O-]Cl(=O)(=O)=O.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


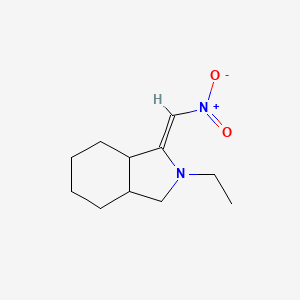
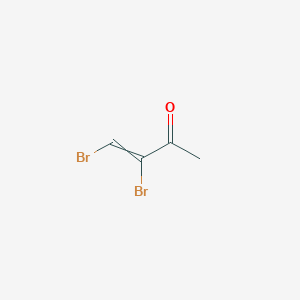

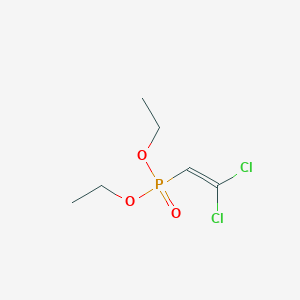
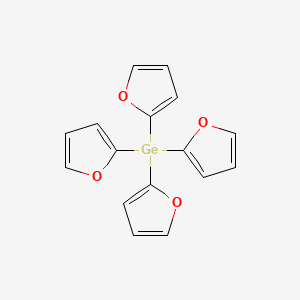
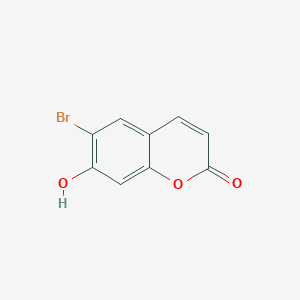
![N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14627124.png)
![3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile](/img/structure/B14627126.png)

![Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14627143.png)
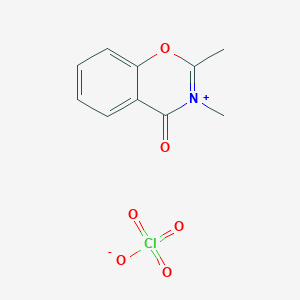

![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)
